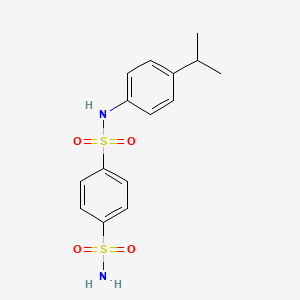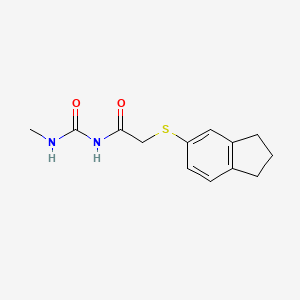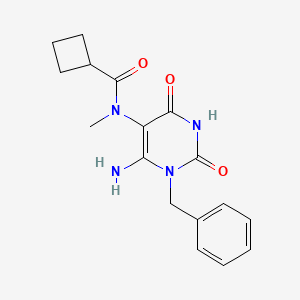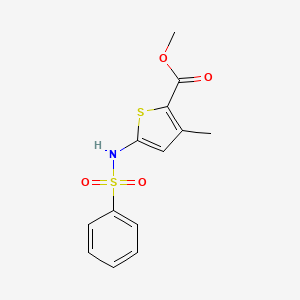
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide, also known as DIPT or PPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DIPT is a sulfonamide derivative that contains two sulfonamide groups attached to a benzene ring, and it has been shown to possess a wide range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as the disruption of cellular membranes. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to disrupt the structure of cellular membranes, leading to cell death.
Biochemical and Physiological Effects:
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess antitumor activity, and has been found to inhibit the growth of several different types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in laboratory experiments is its wide range of biological activities. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess antibacterial, antifungal, antitumor, and carbonic anhydrase inhibitory properties, making it a versatile compound for use in a variety of different experimental settings. However, one limitation of using 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is its potential toxicity. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to be cytotoxic at high concentrations, and caution should be exercised when working with this compound.
Zukünftige Richtungen
There are a number of future directions for research on 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. One area of interest is the development of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide-based drugs for the treatment of bacterial and fungal infections. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess potent antibacterial and antifungal activity, and further research in this area could lead to the development of new and more effective treatments for these types of infections.
Another area of interest is the development of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide-based drugs for the treatment of cancer. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to possess antitumor activity, and further research in this area could lead to the development of new and more effective cancer treatments.
Finally, further research is needed to fully understand the mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. While it is believed to involve the inhibition of carbonic anhydrase and the disruption of cellular membranes, the exact details of how 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide exerts its biological effects are still not fully understood. Further research in this area could lead to a better understanding of the underlying mechanisms of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide's biological activity, and could potentially lead to the development of new and more effective drugs based on this compound.
Synthesemethoden
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide can be synthesized by reacting 4-isopropylphenylamine with chlorosulfonic acid to form 4-N-(4-propan-2-ylphenyl)benzenesulfonamide, which can then be further reacted with sodium hydrosulfide to produce the final product, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide.
Wissenschaftliche Forschungsanwendungen
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Eigenschaften
IUPAC Name |
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11(2)12-3-5-13(6-4-12)17-23(20,21)15-9-7-14(8-10-15)22(16,18)19/h3-11,17H,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRFOLRTSMHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)
![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)

![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)

